molecular formula C14H12ClN3O B13873232 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine CAS No. 871708-38-2

4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine

Cat. No.: B13873232
CAS No.: 871708-38-2
M. Wt: 273.72 g/mol
InChI Key: KLEYHTVUSKFOCF-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Properties

CAS No.

871708-38-2

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine

InChI

InChI=1S/C14H12ClN3O/c15-10-6-4-9(5-7-10)8-19-12-3-1-2-11-13(12)14(16)18-17-11/h1-7H,8H2,(H3,16,17,18)

InChI Key

KLEYHTVUSKFOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)Cl)C(=NN2)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine can be achieved through several methods:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine is a synthetic organic compound in the indazole family. It has a chlorophenyl group and a methoxy substituent and a molecular weight of approximately 239.67 g/mol. The chlorine atom enhances its lipophilicity, influencing its interaction with biological targets.

Potential Applications

The primary applications of this compound are in medicinal chemistry and pharmacology.

Medicinal Chemistry

  • Analgesic Agent Research indicates that this compound exhibits biological activity as an anti-inflammatory and analgesic agent. It has demonstrated effectiveness in reducing neuropathic pain in animal models, suggesting potential therapeutic applications for chronic pain management.
  • Anticancer Properties Compounds within the indazole class have been studied for their anticancer properties, with some derivatives showing promise against various cancer cell lines. The mechanism of action often involves modulation of specific signaling pathways or inhibition of key enzymes involved in disease progression.

Pharmacology

Interaction studies* These studies focus on its binding affinity to various biological targets and employ techniques to understand the compound's mechanism of action and optimizing its pharmacological properties.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
5-(4-Chlorophenyl)-1H-indazoleIndazole core with chlorophenyl groupKnown for anticancer activity
2-MethoxyphenylindazoleIndazole core with methoxyphenyl groupExhibits anti-inflammatory properties
1-(4-Chlorobenzoyl)-indazoleIndazole core with benzoyl groupPotential use in treating bacterial infections

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .

Comparison with Similar Compounds

4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine is a synthetic compound that belongs to the indazole family. Its unique structure, characterized by a chlorophenyl group and a methoxy substituent, has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

The molecular formula of this compound is C10H10ClN3O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}, with a molecular weight of approximately 239.67 g/mol. The presence of the chlorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Anti-inflammatory Effects : The compound has shown effectiveness in reducing neuropathic pain in animal models, suggesting its potential as an analgesic agent. It modulates specific signaling pathways involved in pain perception and inflammation .
  • Anticancer Properties : Indazole derivatives have been studied for their anticancer effects, with some showing promise against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or modulation of signaling pathways critical for cancer progression.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyModelFindings
Mouse Model of Neuropathic PainDemonstrated significant relief from mechanical hypersensitivity after treatment with doses of 0.5 mg/kg and 3 mg/kg over 12 days.
Cell Line StudiesShowed cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Inhibition AssaysEvaluated the compound's ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in cellular signaling; specific IC50 values were determined for related compounds.

Case Studies

  • Neuropathic Pain Relief : In a study involving mice with sciatic nerve cuffing-induced neuropathic pain, this compound was compared to established analgesics. Results indicated comparable efficacy in pain relief, highlighting its potential application in chronic pain management .
  • Anticancer Activity : A series of tests on cancer cell lines demonstrated that the compound effectively reduced cell viability in HeLa and K562 cells, with IC50 values indicating significant cytotoxicity while maintaining low toxicity towards normal human cells .

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is often influenced by their structural features. For example:

Compound NameStructure FeaturesUnique Aspects
5-(4-Chlorophenyl)-1H-indazoleIndazole core with chlorophenyl groupKnown for anticancer activity
2-MethoxyphenylindazoleIndazole core with methoxyphenyl groupExhibits anti-inflammatory properties
1-(4-Chlorobenzoyl)-indazoleIndazole core with benzoyl groupPotential use in treating bacterial infections

The specific combination of substituents in this compound enhances its biological activity while maintaining favorable pharmacokinetic properties.

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